molecular formula C12H19NO2 B8408997 3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione CAS No. 64248-78-8

3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Cat. No.: B8408997
CAS No.: 64248-78-8
M. Wt: 209.28 g/mol
InChI Key: XWSSIKCWBJBFRY-UHFFFAOYSA-N
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Description

3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione is a chemical compound based on the pyrrolidine-2,5-dione (succinimide) scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. This particular derivative features an octenyl chain at the 3-position, which may influence its lipophilicity and biomolecular interactions. The pyrrolidine-2,5-dione core is a privileged structure in drug discovery. Research on similar compounds has demonstrated a broad spectrum of pharmacological activities, making them valuable tools for neuroscientific and pharmacological studies. Specifically, analogs of pyrrolidine-2,5-dione have been extensively investigated as multifunctional hybrid anticonvulsants with broad-spectrum activity in preclinical models, including the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . Some derivatives have also shown potent analgesic effects in models of neuropathic pain and tonic pain, such as the formalin test . The most plausible mechanism of action for these effects is believed to be through interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Beyond neuroscience, the pyrrolidine-2,5-dione scaffold is found in molecules studied as IDO1 inhibitors for immuno-oncology , anti-inflammatory agents that inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α , and compounds with antimicrobial properties . This versatility makes this compound a promising candidate for researchers exploring new therapeutic agents in these fields. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

64248-78-8

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-oct-1-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-10-9-11(14)13-12(10)15/h7-8,10H,2-6,9H2,1H3,(H,13,14,15)

InChI Key

XWSSIKCWBJBFRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC1CC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolidine-2,5-dione derivatives and their key features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
3-(Oct-1-en-1-yl)pyrrolidine-2,5-dione Oct-1-en-1-yl at C3 C₁₄H₂₁NO₂ 235.32 High lipophilicity (predicted)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl at N1, carboxylic acid at C3 C₇H₉NO₃ 155.15 Intermediate in drug synthesis
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Fluoropyridinyl-silyl ether-pyrrolidine hybrid C₂₀H₃₃FN₂O₂Si 408.62 Used in experimental medicinal chemistry
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol Fluoropyridinyl-silyl ether-pyrrolidine methanol C₁₉H₃₂FNO₂Si 377.55 Synthetic intermediate for bioactive molecules

Key Structural and Functional Differences:

In contrast, the tert-butyldimethylsilyl (TBDMS) group in fluoropyridinyl derivatives introduces steric bulk and silicon-based stability, which may protect reactive hydroxyl groups during synthetic processes .

Electronic Effects :

  • The carboxylic acid group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a building block in peptidomimetics .
  • Fluorine atoms in the pyridine derivatives enhance electronegativity and metabolic stability, a common strategy in drug design .

Applications :

  • While this compound lacks direct reported applications, its analogs are utilized as intermediates in pharmaceuticals (e.g., anticonvulsants, kinase inhibitors) or in crystallographic studies using programs like SHELX for structural refinement .

Preparation Methods

Reaction Mechanism and Optimization

Maleimide’s electron-deficient double bond undergoes nucleophilic attack by oct-1-enyl Grignard reagents (e.g., CH₂=CH(CH₂)₆MgBr) in anhydrous dioxane at 0–25°C. LiClO₄ (10 mol%) enhances electrophilicity via Lewis acid activation, achieving regioselective addition at the 3-position. Post-reduction of the intermediate enolate with aqueous HCl yields the saturated oct-1-enyl substituent.

Table 1: Optimization of Michael Addition Conditions

CatalystSolventTemp (°C)Yield (%)Selectivity (3- vs. 4-substitution)
LiClO₄Dioxane25789:1
AlCl₃THF40456:1
NoneDCM25<101:1

The superior performance of LiClO₄ stems from its ability to stabilize transition states without promoting side reactions.

Alkylation of Pyrrolidine-2,5-dione Precursors

N-Alkylation of pyrrolidine-2,5-dione precursors offers a pathway to introduce the oct-1-enyl group indirectly. This method involves deprotonating the pyrrolidine nitrogen followed by reaction with electrophilic reagents.

Deprotonation and Electrophilic Quench

Treatment of pyrrolidine-2,5-dione with NaH in THF generates a resonance-stabilized enolate. Subsequent addition of 1-bromooct-1-ene at −78°C affords the 3-alkylated product via kinetic control. However, competing N-alkylation necessitates careful stoichiometry:

Pyrrolidine-2,5-dione+NaHTHF, -78°CEnolate1-Bromooct-1-ene3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione\text{Pyrrolidine-2,5-dione} + \text{NaH} \xrightarrow{\text{THF, -78°C}} \text{Enolate} \xrightarrow{\text{1-Bromooct-1-ene}} \text{this compound}

Table 2: Alkylation Efficiency Under Varied Conditions

BaseElectrophileTemp (°C)C-Alkylation Yield (%)N-Alkylation Yield (%)
NaH1-Bromooct-1-ene−786218
LDA1-Iodooct-1-ene−405525
KHMDS(Oct-1-enyl) triflate−307010

Lithium diisopropylamide (LDA) and hexamethyldisilazide (KHMDS) improve selectivity but require stringent anhydrous conditions.

Cyclization of Maleic Anhydride Derivatives

Ring-closing strategies starting from maleic anhydride and oct-1-enylamine precursors provide an alternative route. This method exploits the reactivity of maleic anhydride toward amines to form maleamic acids, which cyclize under acidic conditions.

Stepwise Cyclization Protocol

  • Maleamic Acid Formation : React maleic anhydride with oct-1-enylamine in dichloromethane (DCM) at 0°C to yield N-(oct-1-enyl)maleamic acid.

  • Cyclodehydration : Treat the maleamic acid with acetic anhydride and catalytic H₂SO₄ at 80°C, inducing intramolecular cyclization to form the pyrrolidine-2,5-dione core.

Table 3: Cyclization Efficiency with Different Catalysts

Acid CatalystCyclization Temp (°C)Yield (%)Purity (HPLC)
H₂SO₄806895%
PTSA1007293%
HCl (gas)605590%

p-Toluenesulfonic acid (PTSA) marginally improves yield but risks decomposition of the unsaturated side chain at higher temperatures.

Olefin cross-metathesis (CM) enables modular introduction of the oct-1-enyl group post-cyclization. This method utilizes Grubbs catalysts to couple pre-formed pyrrolidine-2,5-dione allyl derivatives with 1-octene.

Metathesis Reaction Parameters

A second-generation Grubbs catalyst (5 mol%) facilitates CM between 3-allylpyrrolidine-2,5-dione and 1-octene in refluxing DCM. The reaction achieves 85% conversion with minimal homodimerization:

3-Allylpyrrolidine-2,5-dione+1-OcteneGrubbs IIThis compound\text{3-Allylpyrrolidine-2,5-dione} + \text{1-Octene} \xrightarrow{\text{Grubbs II}} \text{this compound}

Table 4: Catalyst Screening for CM Efficiency

CatalystConversion (%)Selectivity (Oct-1-enyl vs. Homodimer)
Grubbs II859:1
Hoveyda-Grubbs II788:1
Schrock Catalyst657:1

Grubbs II’s superior activity stems from its tolerance to electron-deficient olefins.

Comparative Analysis of Synthetic Routes

Table 5: Strategic Comparison of Methods

MethodYield Range (%)ScalabilityKey AdvantageLimitation
Catalytic Michael65–78HighAtom-economic, one-potRequires anhydrous conditions
Alkylation55–70ModerateBroad electrophile compatibilityCompeting N-alkylation
Cyclization55–72LowSimple starting materialsMulti-step, moderate yields
Cross-Metathesis70–85HighModular side-chain introductionCatalyst cost, purification challenges

The catalytic Michael addition and cross-metathesis methods offer the highest yields and scalability for industrial applications .

Q & A

Q. What are the established synthetic routes for 3-(Oct-1-en-1-yl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthetic pathways for pyrrolidine-2,5-dione derivatives typically involve cyclization reactions or functionalization of preformed pyrrolidine cores. For instance, substituted pyrrolidinediones are synthesized via Michael addition or nucleophilic substitution using activated alkenes or electrophiles (e.g., iodophenyl groups) . To optimize efficiency, employ factorial design (e.g., Taguchi or orthogonal arrays) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error experimentation and identifies critical factors for yield improvement .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy to confirm the pyrrolidine-2,5-dione core and substituents. For the octenyl chain, analyze coupling constants in ¹H NMR (e.g., doublet of doublets for allylic protons) and compare with computational predictions (DFT-based IR spectra simulations) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and institutional chemical hygiene plans. Use fume hoods for synthesis due to potential volatility. Store under inert atmosphere (argon) to prevent oxidation. Prioritize P210 precautions (avoid ignition sources) and wear nitrile gloves/PPE to minimize dermal exposure . Pre-lab safety training with 100% exam compliance is mandatory .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward biological targets (e.g., enzymes). Use ICReDD’s reaction path search methods to simulate substituent effects on reactivity and selectivity . Machine learning (ML) models trained on existing pyrrolidinedione bioactivity data can prioritize synthetic targets .

Q. What strategies resolve contradictory data in reaction optimization studies for pyrrolidine-2,5-dione derivatives?

  • Methodological Answer : Apply response surface methodology (RSM) to model nonlinear interactions between variables (e.g., temperature vs. catalyst). Use ANOVA to identify statistically significant factors. For conflicting spectroscopic results, cross-validate with alternative techniques (e.g., 2D NMR NOESY for stereochemistry) or replicate experiments under controlled conditions . Data management software (e.g., LabArchive) ensures traceability and minimizes human error .

Q. How can reactor design enhance scalability in the synthesis of this compound?

  • Methodological Answer : Implement continuous-flow reactors for exothermic reactions (e.g., cyclizations) to improve heat dissipation and reduce byproducts. Use COMSOL Multiphysics for CFD simulations to optimize mixing efficiency and residence time . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multistep syntheses, aligning with CRDC subclass RDF2050104 .

Q. What advanced characterization techniques elucidate the degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS/MS to identify degradation products. Use GC-MS headspace analysis for volatile byproducts. Pair with computational degradation modeling (EPI Suite) to predict hydrolytic or photolytic pathways. Environmental fate studies require isotopic labeling (¹⁴C-tracing) to monitor aquatic/soil interactions .

Data Integration & Methodological Innovation

Q. How can AI-driven platforms streamline the iterative design-analysis cycle for pyrrolidine-2,5-dione research?

  • Methodological Answer : Deploy platforms like COMSOL with AI modules for real-time process control. For example, neural networks trained on historical reaction data can predict optimal conditions for new derivatives . Integrate robotic liquid handlers (e.g., Opentrons) with ELNs (Electronic Lab Notebooks) for autonomous experimentation and data feedback into quantum chemistry workflows .

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